molecular formula C19H18N4O3 B3485042 4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine

4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine

Cat. No.: B3485042
M. Wt: 350.4 g/mol
InChI Key: WGYJXFOORSDUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a morpholine ring attached to a triazine core, which is further substituted with diphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The triazine core can undergo further substitution reactions with nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane or tetrahydrofuran are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate carboxylic acids and participate in various chemical reactions makes it valuable in both research and industrial applications.

Properties

IUPAC Name

4-(4,6-diphenoxy-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-7-15(8-4-1)25-18-20-17(23-11-13-24-14-12-23)21-19(22-18)26-16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYJXFOORSDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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